Cas no 50306-03-1 ((R)-(-)-Clenbuterol)

(R)-(-)-Clenbuterol structure
(R)-(-)-Clenbuterol structure
Product Name:(R)-(-)-Clenbuterol
CAS No:50306-03-1
MF:C12H18Cl2N2O
MW:277.190121173859
CID:378563
PubChem ID:688427
Update Time:2025-04-19

(R)-(-)-Clenbuterol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-amino-3,5-dichloro-phenyl)-2-(tert-butylamino)ethanol
    • (R)-(-)-Clenbuterol
    • (-)-4-amino-alpha-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol
    • (-)-clenbuterol
    • CHEMBL1396140
    • Clenbuterol, (R)-
    • EINECS 256-531-5
    • (1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol
    • 95Q3052YP1
    • (1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol
    • NCGC00016756-01
    • DTXSID301316988
    • CAS-21898-19-1
    • 50306-03-1
    • (-)-4-Amino-alpha-((tert-butylamino)methyl)-3,5-dichlorobenzyl alcohol
    • SCHEMBL20761507
    • UNII-95Q3052YP1
    • BENZENEMETHANOL, 4-AMINO-3,5-DICHLORO-.ALPHA.-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-, (.ALPHA.R)-
    • (R)-Clenbuterol
    • Q27126782
    • CHEBI:59567
    • Inchi: 1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m0/s1
    • InChI Key: STJMRWALKKWQGH-JTQLQIEISA-N
    • SMILES: ClC1C(=C(C=C(C=1)[C@H](CNC(C)(C)C)O)Cl)N

Computed Properties

  • Exact Mass: 276.08000
  • Monoisotopic Mass: 276.079619
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.3

Experimental Properties

  • Melting Point: 125-128°C
  • PSA: 58.28000
  • LogP: 3.96920

(R)-(-)-Clenbuterol Pricemore >>

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